molecular formula C14H19N3O B1604603 3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 63214-60-8

3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Cat. No. B1604603
CAS RN: 63214-60-8
M. Wt: 245.32 g/mol
InChI Key: IGPACMIJADAUNA-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one is a chemical compound with the molecular formula C14H21Cl2N3O . It is a metabolite of the long-acting neuroleptic agent Fluspirilene .


Molecular Structure Analysis

The molecular structure of 3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one can be viewed using Java or Javascript . The molecular weight is 318.242 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one are not fully detailed in the sources I found. The molecular formula is C14H21Cl2N3O and the average mass is 318.242 Da .

Scientific Research Applications

Agonist for ORL1 Receptor

3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one and its derivatives have been identified as high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds exhibit significant selectivity versus opioid receptors and act as full agonists in biochemical assays, contributing to the understanding of the ORL1 receptor's function and potential therapeutic applications (Röver et al., 2000).

Ultrasound-assisted Synthesis of Urea Derivatives

Novel 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives have been synthesized using an ultrasound-assisted method. This method offers advantages like environmental friendliness, energy efficiency, short reaction times, and greater selectivity (Velupula et al., 2021).

Anti-Leukemic Activity

The compound 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one demonstrates cytotoxic potential against several human leukemia cell lines, indicating its potential in cancer research and therapy (Guillon et al., 2020).

Modulation of Opioid Receptors

A series of N-biarylalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones have been prepared, demonstrating biological activity at various opioid receptors. These findings are significant for understanding the interaction of these compounds with opioid receptors and their potential pharmaceutical applications [(Jordan et al., 2005)](https://consensus.app/papers/8heteroarylphenalkyl1phenyl138triazaspiro45decan4ones-jordan/2ceb293d52075e1ca1a357dff027e01c/?utm_source=chatgpt).

Antipsychotic Agent Research

Research on compounds such as 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8- triazaspiro[4.5]decan-4-one indicates potential antipsychotic properties in biochemical and behavioral pharmacological test models. These studies contribute to the development of new antipsychotic agents (Wise et al., 1985).

Anxiolytic-like Properties

The development of specific 1,3,8-triaza-spiro[4.5]decan-4-ones has shown anxiolytic-like effects in animal models, indicating their potential in treating anxiety-related disorders (Wichmann et al., 2000).

Radioligand for Dopamine D2 Receptors

Research into [123I]-8-[4-[2-(5-iodothienyl)]-4-oxobutyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one as a potential ligand for dopamine D2 receptors contributes to the understanding of dopamine's role in the brain and its potential applications in neuroimaging (Waterhouse et al., 1998).

Conformational Study in Pharmacology

The conformational study of spiperone, a related compound, provides insights into the impact of molecular structure on pharmacological activity, which is crucial for drug design and development (Azibi et al., 1983).

Future Directions

The future directions for research on 3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one are not explicitly mentioned in the sources I found. Given its role as a metabolite of Fluspirilene, future research could potentially explore its pharmacological effects and potential applications in medicine .

properties

IUPAC Name

3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-16-11-17(12-5-3-2-4-6-12)14(13(16)18)7-9-15-10-8-14/h2-6,15H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPACMIJADAUNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CN(C2(C1=O)CCNCC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276750
Record name 3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

CAS RN

63214-60-8
Record name 3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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